(2Z)-2-acetamido-N-[(oxolan-2-yl)methyl]-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-acetamido-N-[(oxolan-2-yl)methyl]-3-phenylprop-2-enamide: is a synthetic organic compound characterized by its unique structure, which includes an oxolane ring, an acetamido group, and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-acetamido-N-[(oxolan-2-yl)methyl]-3-phenylprop-2-enamide typically involves the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the acetamido group: This step involves the acetylation of an amine precursor using acetic anhydride or acetyl chloride.
Formation of the phenylprop-2-enamide moiety: This can be synthesized via a Knoevenagel condensation reaction between a benzaldehyde derivative and an acetamido-substituted malonic ester, followed by decarboxylation.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction of the double bond in the phenylprop-2-enamide moiety can yield saturated amide derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Saturated amide derivatives.
Substitution: Various substituted acetamido derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Medicine: : The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: : It can be used in the production of polymers and other materials with specific properties, such as enhanced thermal stability or biocompatibility.
Mechanism of Action
The mechanism by which (2Z)-2-acetamido-N-[(oxolan-2-yl)methyl]-3-phenylprop-2-enamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The acetamido group may facilitate binding to active sites, while the phenylprop-2-enamide moiety could interact with hydrophobic regions. The oxolane ring may provide additional stability and specificity in binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-acetamido-N-[(tetrahydrofuran-2-yl)methyl]-3-phenylprop-2-enamide: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
(2Z)-2-acetamido-N-[(pyrrolidin-2-yl)methyl]-3-phenylprop-2-enamide: Contains a pyrrolidine ring instead of an oxolane ring.
Uniqueness
- The presence of the oxolane ring in (2Z)-2-acetamido-N-[(oxolan-2-yl)methyl]-3-phenylprop-2-enamide provides unique steric and electronic properties that can influence its reactivity and binding interactions.
- The combination of the acetamido group and the phenylprop-2-enamide moiety offers a versatile scaffold for further functionalization and optimization in various applications.
Properties
IUPAC Name |
(Z)-2-acetamido-N-(oxolan-2-ylmethyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12(19)18-15(10-13-6-3-2-4-7-13)16(20)17-11-14-8-5-9-21-14/h2-4,6-7,10,14H,5,8-9,11H2,1H3,(H,17,20)(H,18,19)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVYICAOKCZCBJ-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.